![molecular formula C7H3F3N2OS B3003162 Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- CAS No. 1374831-01-2](/img/structure/B3003162.png)
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a trifluoromethyl group attached. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents.
Wirkmechanismus
Target of Action
The primary targets of 2-(Trifluoromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one are Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been found to inhibit VEGFR-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
2-(Trifluoromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one interacts with its targets, leading to significant antimycobacterial activity . It also inhibits VEGFR-2, preventing cancer cell growth . The compound has been docked against the acetyl-CoA carboxylase enzyme , which plays a key role in fatty acid biosynthesis .
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and survival of Mycobacteria . It also impacts the pathways associated with angiogenesis by inhibiting VEGFR-2 .
Result of Action
The result of the action of 2-(Trifluoromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is the inhibition of the growth of Mycobacteria . It also prevents the growth of cancer cells by inhibiting VEGFR-2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- typically involves the construction of the thiophene ring followed by the formation of the pyrimidine ring. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method employs 2-nitrothiophenes as starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride . Additionally, substituted carbethoxythienopyrimidines can be obtained by the inverse electron-demand Diels–Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- often involve multi-step synthetic approaches to achieve satisfactory yields. One effective method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, which provides access to novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in yields ranging from 63% to 71% .
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus trichloride for reduction, and halogenating agents such as N-bromosuccinimide for halogenation reactions. The conditions for these reactions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-, such as halogenated, nitrated, or aminated compounds, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Thieno[2,3-d]pyrimidin-4(1H)-one derivatives have shown promise as antitubercular agents, anticancer agents targeting VEGFR-2, and neuroprotective agents.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- can be compared with other similar compounds such as:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,2-d]pyrimidin-4-amines: These compounds target different molecular pathways and exhibit distinct pharmacological properties.
Triazole-pyrimidine hybrids: These compounds have shown potential as neuroprotective and anti-neuroinflammatory agents.
The uniqueness of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-4(13)3-1-2-14-5(3)12-6/h1-2H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOOMZZUWFAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)

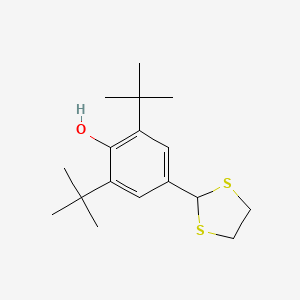
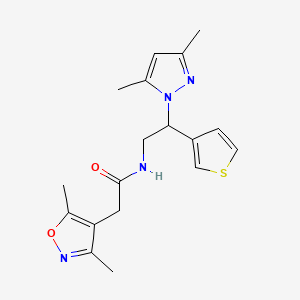
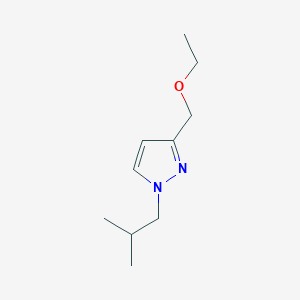
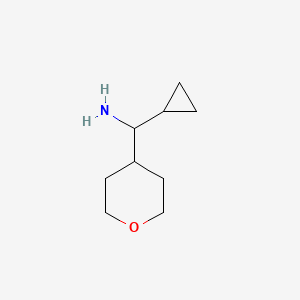
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)
![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)
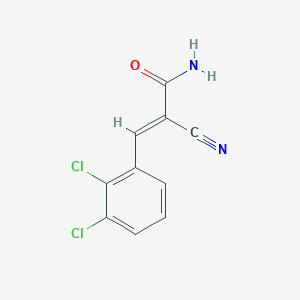
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3003094.png)
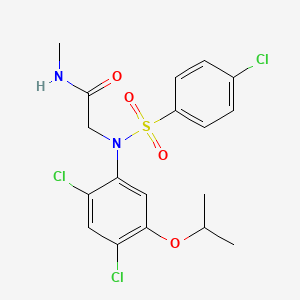
![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
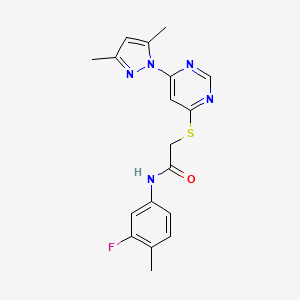
![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)
